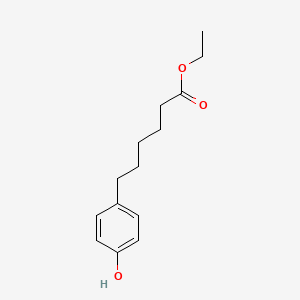

Ethyl 6-(4-hydroxyphenyl)hexanoate

Description

Ethyl 6-(4-hydroxyphenyl)hexanoate is an ester derivative of hexanoic acid featuring a 4-hydroxyphenyl group at the 6-position of the hexanoate chain.

Properties

CAS No. |

62889-60-5 |

|---|---|

Molecular Formula |

C14H20O3 |

Molecular Weight |

236.31 g/mol |

IUPAC Name |

ethyl 6-(4-hydroxyphenyl)hexanoate |

InChI |

InChI=1S/C14H20O3/c1-2-17-14(16)7-5-3-4-6-12-8-10-13(15)11-9-12/h8-11,15H,2-7H2,1H3 |

InChI Key |

NJAFVYVDZQYPMU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCCCCC1=CC=C(C=C1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 6-(4-hydroxyphenyl)hexanoate can be synthesized through the esterification of 6-(4-hydroxyphenyl)hexanoic acid with ethanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion .

Industrial Production Methods

In an industrial setting, the production of esters like this compound often involves continuous flow reactors to ensure consistent product quality and yield. The use of solid acid catalysts can also be employed to facilitate the reaction and simplify the separation process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(4-hydroxyphenyl)hexanoate can undergo various chemical reactions, including:

Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride can be used as reducing agents.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced derivatives.

Substitution: Various substituted phenolic esters.

Scientific Research Applications

Ethyl 6-(4-hydroxyphenyl)hexanoate has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential antioxidant properties due to the presence of the phenolic hydroxyl group.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of fragrances and flavoring agents

Mechanism of Action

The mechanism of action of Ethyl 6-(4-hydroxyphenyl)hexanoate involves its interaction with various molecular targets:

Antioxidant Activity: The phenolic hydroxyl group can donate hydrogen atoms to neutralize free radicals.

Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines.

Antimicrobial Activity: It can disrupt microbial cell membranes and inhibit enzyme activity.

Comparison with Similar Compounds

Ethyl Hexanoate (Unsubstituted)

- Structure: Simple ethyl ester of hexanoic acid.

- Key Properties: Dominant aroma compound in liquors (e.g., Luzhoulaojiao: 2,221 mg/L) and wines, contributing fruity notes (apple, pineapple) . High odor activity values (OAVs) in lychee wines and cheeses, correlating with sweet, dried fruit flavors . Volatility influenced by phenolic compounds; gallic acid increases headspace release, while anthocyanins reduce it .

- Applications : Flavor additive in foods and beverages.

Ethyl 6-Oxo-6-[4-(Thiomorpholinomethyl)phenyl]hexanoate

- Structure: Contains a thiomorpholinomethyl group and oxo moiety.

- Synthesized via reactions involving POCl₃ and DMF, similar to methods for other ethyl hexanoate derivatives .

Ethyl 6-(Tetrahydropyranyloxy)hexanoate

- Structure : Features a tetrahydropyranyl (THP) protecting group.

- Key Properties: The THP group improves stability during synthetic processes, making it a candidate for prodrug development . Lower volatility compared to ethyl hexanoate due to increased steric hindrance and polarity.

Ethyl 6-(4-Hexylphenyl)-6-Oxohexanoate

- Structure : Substituted with a hexylphenyl group and oxo moiety.

- Key Properties: The hydrophobic hexyl chain reduces water solubility, favoring applications in non-polar matrices (e.g., lipid-based drug delivery) .

Hypothetical Properties of Ethyl 6-(4-Hydroxyphenyl)hexanoate

Based on structural analogs, the following characteristics are hypothesized:

- Polarity and Solubility: The 4-hydroxyphenyl group increases polarity, enhancing solubility in polar solvents (e.g., ethanol, water-ethanol mixtures) compared to ethyl hexanoate.

- Biological Activity: The phenolic group may confer antioxidant properties, making it relevant in cosmetic or nutraceutical applications.

- Synthetic Routes : Likely synthesized via Friedel-Crafts acylation or esterification of 4-hydroxyphenyl precursors, analogous to methods in .

Data Table: Comparative Analysis of Ethyl Hexanoate Derivatives

Research Implications and Gaps

- Food Chemistry: this compound’s reduced volatility may stabilize flavors in complex matrices (e.g., wines with phenolic extracts) .

- Pharmaceuticals : The hydroxyl group could facilitate interactions with biological targets, warranting studies on bioavailability and toxicity.

- Synthetic Challenges : Efficient synthesis routes and purification methods need validation, building on protocols for analogs like those in and .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.